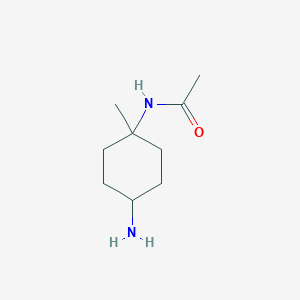

N-(4-Amino-1-methylcyclohexyl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

N-(4-amino-1-methylcyclohexyl)acetamide |

InChI |

InChI=1S/C9H18N2O/c1-7(12)11-9(2)5-3-8(10)4-6-9/h8H,3-6,10H2,1-2H3,(H,11,12) |

InChI Key |

RFEDQNWKIVSSFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1(CCC(CC1)N)C |

Origin of Product |

United States |

Synthetic Strategies and Structural Modifications of N 4 Amino 1 Methylcyclohexyl Acetamide

Established and Novel Synthetic Routes to N-(4-Amino-1-methylcyclohexyl)acetamide

While a direct, single-step synthesis of this compound is not extensively documented in the literature, its synthesis can be envisaged through several multi-step pathways starting from readily available precursors. These routes necessitate careful consideration of regioselectivity and stereoselectivity.

Precursor Identification and Synthetic Pathways

The synthesis of this compound can be approached from various starting materials. Below are three plausible synthetic pathways.

Pathway A: From 4-amino-1-methylcyclohexanol

A logical precursor is 4-amino-1-methylcyclohexanol, which is commercially available, primarily as the cis-isomer. synblock.comichemical.comachemblock.comcymitquimica.com The synthesis would proceed through the conversion of the hydroxyl group to an amino group, followed by selective acetylation.

A plausible reaction sequence is as follows:

Protection of the existing amino group: The amino group of 4-amino-1-methylcyclohexanol is first protected, for example, as a carbamate (B1207046) (e.g., Boc or Cbz), to prevent its reaction in subsequent steps.

Activation of the hydroxyl group: The hydroxyl group is converted into a good leaving group, for instance, by mesylation or tosylation.

Nucleophilic substitution: The activated hydroxyl group is displaced by an azide (B81097) or a protected amino group.

Reduction or deprotection: If an azide was used, it is reduced to a primary amine. If a protected amino group was introduced, the protecting group is removed.

Selective acetylation: The newly introduced primary amino group is selectively acetylated.

Deprotection: The protecting group on the initial amino group is removed to yield the final product.

Pathway B: From 1-methylcyclohexane-1,4-dione

Another potential route starts with 1-methylcyclohexane-1,4-dione. The synthesis of the parent 1,4-cyclohexanedione (B43130) is well-established, often starting from the condensation of diethyl succinate. wikipedia.orgchemicalbook.comorgsyn.org A methylated analog could serve as a key intermediate.

The proposed synthetic steps are:

Synthesis of 1-methylcyclohexane-1,4-dione: This could potentially be achieved through methylation of 1,4-cyclohexanedione or by using methylated precursors in the initial cyclization.

Reductive amination: The dione (B5365651) undergoes a selective reductive amination to introduce an amino group at the 4-position. This step would require careful control of reagents and conditions to achieve mono-amination.

Acetylation: The resulting amino ketone is then acetylated at the amino group.

Further reductive amination: The remaining ketone is converted to an amino group.

Pathway C: From 4-aminobenzoic acid

A more extended pathway could commence with the hydrogenation of a substituted aromatic ring, such as 4-aminobenzoic acid.

The key steps in this proposed route include:

Hydrogenation: Catalytic hydrogenation of 4-aminobenzoic acid yields 4-aminocyclohexanecarboxylic acid, typically as a mixture of cis and trans isomers. patsnap.comgoogleapis.comgoogle.com

Protection and Esterification: The amino group is protected, and the carboxylic acid is converted to an ester.

Methylation: Introduction of a methyl group at the 1-position.

Rearrangement: The carboxylic acid is converted to a primary amine via a Curtius, Hofmann, or Schmidt rearrangement.

Acetylation: The newly formed amino group is acetylated.

Deprotection: The protecting group on the other amino group is removed.

| Pathway | Starting Material | Key Steps | Potential Challenges |

|---|---|---|---|

| A | 4-amino-1-methylcyclohexanol | Protection, Hydroxyl Activation, Nucleophilic Substitution, Reduction/Deprotection, Acetylation, Deprotection | Stereocontrol during nucleophilic substitution, selective acetylation. |

| B | 1-methylcyclohexane-1,4-dione | Dione Synthesis, Reductive Amination, Acetylation | Synthesis of the methylated dione, regioselectivity of the initial reductive amination. |

| C | 4-aminobenzoic acid | Hydrogenation, Protection/Esterification, Methylation, Rearrangement, Acetylation, Deprotection | Multi-step synthesis, control of stereochemistry during hydrogenation and methylation, potentially low overall yield. |

Stereoselective Synthesis and Isomer Control (e.g., cis/trans aspects of the cyclohexyl ring)

The stereochemistry of the 1,4-disubstituted cyclohexane (B81311) ring is a critical aspect of the synthesis of this compound. The cis and trans isomers can exhibit different biological activities and physical properties. pressbooks.pub

The stereochemical outcome is often determined by the synthetic route and the reaction conditions. For instance, the catalytic hydrogenation of aromatic precursors like p-acetamidophenol often leads to a mixture of cis and trans isomers, with the ratio being influenced by the catalyst, solvent, and reaction temperature. google.com In many cases, the trans isomer is thermodynamically more stable due to both substituents being in the equatorial position in the chair conformation, which minimizes steric hindrance. minia.edu.eg

Separation of cis and trans isomers can be achieved by fractional crystallization or chromatography. google.comacs.org Alternatively, stereospecific synthetic routes can be designed. For example, starting with a precursor of known stereochemistry, such as trans-1,4-cyclohexanediol, can lead to the formation of the corresponding trans-disubstituted product. acs.org The introduction of the methyl group at a quaternary center adds another layer of complexity, and controlling the stereochemistry at this position would require advanced synthetic strategies.

Optimization of Reaction Conditions and Yield

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of reagents, solvents, temperature, and reaction time.

In the acetylation step, the choice of the acetylating agent is important. Acetic anhydride (B1165640) and acetyl chloride are common reagents, but their high reactivity can lead to side reactions if not controlled properly. nih.gov The use of milder acetylating agents or the careful control of stoichiometry and temperature can improve the selectivity of the reaction. nih.gov The pH of the reaction medium can also play a significant role in the selective N-acetylation of diamines, as the protonation state of the amino groups affects their nucleophilicity. nih.gov

Design and Synthesis of this compound Derivatives and Analogs

The structural scaffold of this compound offers multiple opportunities for chemical modification to generate a library of derivatives and analogs with potentially enhanced or novel properties. nottingham.ac.uk

Substituent Variations on the Cyclohexyl Moiety

The cyclohexane ring can be functionalized with a variety of substituents to probe structure-activity relationships. This can be achieved by starting with appropriately substituted precursors or by direct functionalization of the cyclohexane ring.

Possible modifications include:

Alkylation: Introducing other alkyl groups at various positions on the ring.

Hydroxylation: Adding hydroxyl groups to create polyhydroxylated derivatives.

Halogenation: Introducing fluorine, chlorine, or bromine atoms, which can modulate the lipophilicity and electronic properties of the molecule.

Arylation: Attaching aryl groups to the cyclohexane ring.

The synthesis of these derivatives would require specific synthetic strategies to control the regioselectivity and stereoselectivity of the substitution.

Modifications of the Amide and Amino Functionalities

The amino and amide groups are key functional handles for derivatization.

Modifications of the Amino Group:

N-Alkylation and N-Arylation: The primary amino group can be converted to secondary or tertiary amines through reductive amination or reaction with alkyl/aryl halides.

Sulfonamide formation: Reaction with sulfonyl chlorides yields sulfonamides.

Urea and Thiourea (B124793) formation: Reaction with isocyanates or isothiocyanates produces ureas and thioureas, respectively.

Modifications of the Amide Group:

Hydrolysis: The amide can be hydrolyzed back to the primary amine, which can then be derivatized as described above.

Acyl group variation: Instead of an acetyl group, other acyl groups can be introduced by using different acylating agents (e.g., benzoyl chloride, propionyl chloride). This allows for the exploration of the impact of the acyl chain length and nature on the molecule's properties.

| Modification Site | Type of Modification | Resulting Functional Group | Potential Synthetic Method |

|---|---|---|---|

| Cyclohexyl Moiety | Hydroxylation | -OH | Starting from hydroxylated precursors |

| Halogenation | -F, -Cl, -Br | Electrophilic or nucleophilic halogenation | |

| Alkylation | -R (alkyl) | Starting from alkylated precursors | |

| Amino Functionality | N-Alkylation | -NHR, -NR2 | Reductive amination |

| Sulfonamide formation | -NHSO2R | Reaction with sulfonyl chlorides | |

| Urea formation | -NHCONHR | Reaction with isocyanates | |

| Amide Functionality | Hydrolysis | -NH2 | Acid or base-catalyzed hydrolysis |

| Acyl group variation | -NHCOR | Acylation with different acyl halides/anhydrides |

Chemical Modifications for Enhanced Biological Research (e.g., biotinylation, fluorescent labeling)

The primary amino group on the cyclohexane ring of this compound serves as a key handle for chemical modifications. This functional group allows for the covalent attachment of various reporter molecules, such as biotin (B1667282) and fluorescent dyes, which are instrumental in elucidating the compound's biological interactions and localization.

Biotinylation:

Biotinylation is the process of attaching biotin to a molecule of interest. The high-affinity interaction between biotin and avidin (B1170675) or streptavidin can be exploited for detection, purification, and immobilization of the biotinylated molecule. lumenlearning.com The primary amine of this compound can be targeted by a variety of amine-reactive biotinylation reagents.

One of the most common methods involves the use of N-hydroxysuccinimide (NHS) esters of biotin. thermofisher.com These reagents react with the primary amine under mild conditions to form a stable amide bond. The reaction is typically carried out in a slightly basic buffer (pH 7.2-8.5) to ensure the amine is deprotonated and thus nucleophilic. A variety of biotin-NHS esters are commercially available, offering different spacer arm lengths to minimize potential steric hindrance between the biotin moiety and the target molecule.

| Biotinylation Reagent Type | Reactive Group | Target Functional Group | Resulting Bond |

| NHS esters of Biotin | N-Hydroxysuccinimide ester | Primary Amine | Amide |

| Isothiocyanates of Biotin | Isothiocyanate | Primary Amine | Thiourea |

This table summarizes common amine-reactive biotinylation strategies applicable to this compound.

Fluorescent Labeling:

Fluorescent labeling enables the visualization of this compound within cellular or tissue contexts using fluorescence microscopy. Similar to biotinylation, the primary amine is the most common site for fluorescent dye conjugation. A wide array of fluorescent dyes with amine-reactive functionalities are available, covering the full spectral range.

Common amine-reactive fluorescent dyes include:

NHS esters: These are widely used for their efficiency in reacting with primary amines to form stable amide linkages. biomol.com

Isothiocyanates: These react with primary amines to form stable thiourea bonds.

Sulfonyl chlorides (e.g., Dansyl chloride): These react with primary amines to form stable sulfonamides. The reaction with dansyl chloride is a well-established method for fluorescently labeling primary and secondary amines. researchgate.net

The choice of fluorescent label depends on the specific experimental requirements, including the desired excitation and emission wavelengths, quantum yield, and photostability. For instance, nitrobenzoxadiazole (NBD) derivatives can be used to label amino groups, resulting in green-yellow fluorescence. tcichemicals.com

| Fluorescent Label Type | Reactive Group | Target Functional Group | Resulting Bond | Common Fluorophores |

| NHS esters | N-Hydroxysuccinimide ester | Primary Amine | Amide | Fluorescein, Rhodamine, Cyanine dyes |

| Isothiocyanates | Isothiocyanate | Primary Amine | Thiourea | FITC, TRITC |

| Sulfonyl Chlorides | Sulfonyl chloride | Primary Amine | Sulfonamide | Dansyl chloride |

This table outlines common fluorescent labeling strategies for primary amines, which can be applied to this compound.

The success of both biotinylation and fluorescent labeling is dependent on the reaction conditions, including pH, temperature, and stoichiometry. Optimization of these parameters is crucial to achieve efficient labeling while maintaining the structural integrity and biological activity of the parent compound.

Process Chemistry and Scalability for Research Applications

The availability of this compound for research purposes relies on the development of efficient and scalable synthetic routes. While specific literature on the large-scale synthesis of this exact molecule is limited, principles of process chemistry for related N-substituted cyclohexane derivatives can be applied.

A plausible synthetic approach would involve the acylation of a suitable 4-amino-1-methylcyclohexylamine precursor. The scalability of this synthesis depends on several factors:

Availability and cost of starting materials: The accessibility of the diamine precursor is a critical consideration for large-scale production.

Reaction efficiency and yield: High-yielding reaction steps are essential to maximize product output and minimize waste.

Purification methods: The development of robust and scalable purification techniques, such as crystallization or chromatography, is necessary to obtain the final compound with high purity.

Stereochemical control: For many biological applications, the stereochemistry of the cyclohexane ring is crucial. The synthesis must be designed to selectively produce the desired isomer (cis or trans). The conformational preference of substituents on a cyclohexane ring, where equatorial positions are generally more stable than axial positions for bulky groups, is a key principle in predicting the major product. masterorganicchemistry.com

A potential synthetic route could start from a commercially available or readily synthesized 1-methylcyclohexane-1,4-diamine (B12843296). Selective acylation of one of the amino groups would yield the desired product. Achieving selectivity can be challenging and may require the use of protecting groups or carefully controlled reaction conditions.

| Parameter | Considerations for Scalability |

| Starting Materials | Cost-effectiveness, commercial availability, and purity of 1-methylcyclohexane-1,4-diamine and the acylating agent. |

| Reaction Conditions | Optimization of solvent, temperature, reaction time, and stoichiometry to maximize yield and minimize side products. |

| Work-up and Purification | Development of efficient extraction, washing, and crystallization procedures to isolate the product at the desired purity. Avoidance of column chromatography at large scales is preferable. |

| Safety and Environmental Impact | Use of less hazardous reagents and solvents, and minimization of waste streams. |

This table highlights key considerations for the scalable synthesis of this compound.

For research applications, a multi-gram scale synthesis would likely be required. This necessitates a process that is reproducible, safe, and economically viable. Further research into the process chemistry of N-acyl-cyclohexanediamines would be beneficial for optimizing the production of this compound. researchgate.net

Structure Activity Relationship Sar and Computational Studies of N 4 Amino 1 Methylcyclohexyl Acetamide Derivatives

Advanced Computational Chemistry Approaches:No computational chemistry studies, such as molecular dynamics simulations, density functional theory calculations, or pharmacophore modeling, have been published for N-(4-Amino-1-methylcyclohexyl)acetamide.

Due to the complete absence of specific research data for this compound in the requested areas, it is not possible to generate the detailed, informative, and scientifically accurate article as instructed. The creation of such an article would necessitate speculation or the inappropriate extrapolation of data from unrelated compounds, which would be scientifically unsound.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a ligand, such as a derivative of this compound, might interact with a protein's active site.

A typical molecular docking study would involve:

Target Identification: Selecting a biologically relevant protein target.

Binding Site Prediction: Identifying the specific pocket or groove on the protein where the ligand is likely to bind.

Docking Simulation: Using algorithms to fit the ligand into the binding site in various conformations and orientations.

Scoring and Analysis: Evaluating the binding affinity, typically represented by a docking score, and analyzing the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the protein's amino acid residues.

Without specific studies, a data table of docking scores and interacting residues for this compound derivatives cannot be generated.

Molecular Dynamics Simulations for Conformational Stability and Binding

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. These simulations can assess the stability of the docked pose and provide a more accurate estimation of the binding free energy.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position in the binding site throughout the simulation.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein upon ligand binding.

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to provide a more quantitative measure of the binding affinity.

Currently, there are no published MD simulation results for this compound derivatives from which to derive data on conformational stability and binding energies.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These properties are fundamental to understanding a molecule's reactivity and its potential for interaction with biological targets.

Important electronic properties that would be calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are crucial for intermolecular interactions.

As with the other computational analyses, specific quantum chemical data for this compound is not available in the reviewed literature.

Biological Investigations and Mechanistic Elucidation of N 4 Amino 1 Methylcyclohexyl Acetamide

In Vitro Biological Screening Strategies

High-Throughput Screening (HTS) Methodologies

There is no available information on whether N-(4-Amino-1-methylcyclohexyl)acetamide has been subjected to high-throughput screening campaigns.

Cell-Based Assays for Specific Biological Responses

No studies describing the use of cell-based assays to evaluate the biological effects of this compound have been identified.

Identification and Validation of Molecular Targets

Receptor Binding and Activation Assays

There is no data available from receptor binding or activation assays for this compound.

Enzyme Kinetics and Inhibition Profiling

No information has been published regarding the enzyme kinetics or inhibition profile of this compound.

Modulation of Intracellular Signaling Pathways

There are no research findings on the modulation of any intracellular signaling pathways by this compound.

Preclinical Research Methodologies for Efficacy and Selectivity

The preclinical evaluation of a novel compound, such as this compound, is a critical phase in drug discovery that aims to establish its potential therapeutic efficacy and selectivity before any consideration for clinical trials. This process involves a series of in vitro and in vivo studies designed to characterize the compound's biological activity and mechanism of action. The primary goals are to demonstrate proof-of-concept, identify the cellular pathways modulated by the compound, and establish a preliminary understanding of its behavior in a living organism. These investigations are fundamental to building a robust profile of the compound's potential as a therapeutic agent.

Initial efficacy and selectivity testing for novel therapeutic candidates, such as acetamide (B32628) derivatives, is typically conducted using in vitro cell-based assays. These assays utilize immortalized cancer cell lines to provide a controlled and reproducible environment for assessing the compound's direct effects on cellular processes.

Proliferation Assays: The anti-proliferative activity of a compound is a primary indicator of its potential as an anti-cancer agent. The viability of cancer cells is assessed after exposure to the compound at various concentrations. A common method for this is the PrestoBlue™ reagent assay, which measures the metabolic activity of cells, providing an indication of cell viability. nih.gov A dose-dependent reduction in cell viability is a key finding in these studies.

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. nih.gov The ability of a compound to induce apoptosis is a significant therapeutic attribute. This is often investigated through several methods:

Flow Cytometry: This technique can be used to quantify the percentage of apoptotic cells in a population after treatment with the compound. nih.gov

Caspase Activity Assays: Caspases are a family of protease enzymes that are central to the apoptotic process. Measuring the activity of key caspases, such as caspase-3, can confirm the induction of apoptosis. nih.gov

Western Blotting: This method can detect changes in the expression levels of apoptosis-related proteins. For instance, an increase in pro-apoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2) would support an apoptotic mechanism.

Autophagy Induction: Autophagy is a cellular process involving the degradation of cellular components. nih.gov In the context of cancer, autophagy can have a dual role, either promoting cell survival or contributing to cell death. nih.govmdpi.com Investigating a compound's effect on autophagy is therefore important for understanding its full mechanism of action. The induction of autophagy can be monitored by detecting the conversion of the protein LC3-I to LC3-II through Western blotting, which is a hallmark of autophagosome formation. mdpi.com The accumulation of autophagosomes within treated cells can also be visualized using microscopy techniques.

The following table summarizes the typical cell line studies and the key parameters measured:

| Assay Type | Methodology | Key Parameters Measured | Example Finding for a Novel Compound |

| Cell Proliferation | PrestoBlue™ Assay, MTT Assay | Cell Viability (IC50 value) | Dose-dependent decrease in the viability of cancer cell lines. |

| Apoptosis | Flow Cytometry, Caspase-Glo Assay, Western Blot | Percentage of apoptotic cells, Caspase-3/7 activity, Expression of Bcl-2 family proteins | Increased percentage of apoptotic cells and elevated caspase activity. |

| Autophagy | Western Blot, Fluorescence Microscopy | LC3-I to LC3-II conversion, p62 degradation, Autophagosome formation | Increased levels of LC3-II, indicating the induction of autophagy. |

Following promising in vitro results, the evaluation of a compound's efficacy is advanced to in vivo model systems. These studies are essential for understanding the compound's activity in the more complex environment of a whole organism. For anti-cancer drug development, rodent models, particularly mice, are commonly used.

A frequently employed in vivo model is the xenograft model . In this system, human cancer cells are implanted into immunocompromised mice, where they grow to form a tumor. nih.gov Once the tumors reach a specified size, the mice are treated with the investigational compound. The primary endpoint of such a study is the measurement of tumor growth over time. A significant reduction in tumor growth in the treated group compared to a control group (receiving a vehicle solution) provides in vivo proof-of-concept for the compound's anti-tumor activity. nih.gov

These in vivo studies are critical for assessing the therapeutic potential of a compound and provide the necessary data to support its further development. The selection of the in vivo model is crucial and is often based on the type of cancer being targeted.

Analytical Methodologies for N 4 Amino 1 Methylcyclohexyl Acetamide Research

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for the separation of N-(4-Amino-1-methylcyclohexyl)acetamide from reaction mixtures, impurities, and its derivatives, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of this compound. A reversed-phase HPLC method would typically be employed for this compound.

Principle: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, often consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol. sielc.com this compound, being a relatively polar compound due to the amino and amide groups, will have a moderate retention time under these conditions.

Detection: A UV detector is commonly used for the detection of this compound, monitoring the absorbance at a specific wavelength where the compound exhibits some absorption.

Purity Assessment: The purity of a sample can be determined by analyzing its chromatogram. A pure sample will ideally show a single, sharp peak. The presence of other peaks indicates the presence of impurities. The peak area can be used to quantify the purity of the compound.

A typical HPLC method for the analysis of amino compounds might involve a gradient elution, where the composition of the mobile phase is changed over time to achieve better separation of components with different polarities. redalyc.orgnih.gov

Gas Chromatography (GC)

Gas chromatography (GC) serves as a valuable analytical tool for the separation and quantification of volatile and semi-volatile compounds. For a molecule such as this compound, which possesses a degree of thermal stability, GC can be a suitable technique. However, the presence of the primary amino group can lead to peak tailing and adsorption on standard non-polar and mid-polar capillary columns, which can compromise peak shape and analytical sensitivity.

To mitigate these issues, derivatization of the primary amino group is a common and effective strategy. This chemical modification enhances the volatility of the analyte and reduces its polarity, leading to improved chromatographic performance. For primary amines like the one present in this compound, acylation is a frequently employed derivatization technique.

Derivatization and Detection:

A plausible approach for the GC analysis of this compound involves its conversion to a more volatile and less polar derivative. One such method is trifluoroacetylation, which has been successfully used for the determination of cyclohexylamine (B46788) in biological matrices. rsc.orgrsc.org The reaction with an agent like trifluoroacetic anhydride (B1165640) (TFAA) would convert the primary amino group into a trifluoroacetyl amide. This derivatization not only improves the chromatographic behavior but also introduces a fluorine-containing group, which can enhance detection sensitivity when using an electron capture detector (ECD).

Alternatively, a flame ionization detector (FID) can be used for detection, which is a universal detector for organic compounds and generally provides good sensitivity. mdpi.comosha.gov For ultra-trace level analysis without derivatization, a highly sensitive and reliable gas chromatographic approach employing a multi-mode inlet in pulsed splitless mode with programmed inlet temperature and an inert base-deactivated capillary column has been described for similar compounds like cyclohexylamine. nih.gov

Hypothetical GC Parameters:

| Parameter | Suggested Condition |

| Column | DB-5 (30 m x 0.32 mm x 0.25 µm) or similar non-polar to mid-polar capillary column |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 100 °C, hold for 1 min, then ramp at 15 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium or Nitrogen at a constant flow rate |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Mode | Splitless or Pulsed Splitless for trace analysis |

It is crucial to note that these parameters would require optimization and validation for the specific analysis of this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid chromatographic technique that can be employed for the qualitative analysis of this compound. It is particularly useful for reaction monitoring, purity assessment, and preliminary identification. nih.gov

Stationary and Mobile Phases:

For the separation of a moderately polar compound like this compound, a polar stationary phase such as silica (B1680970) gel is a suitable choice. chemcoplus.co.jp The selection of the mobile phase is critical for achieving good separation. A mixture of solvents with varying polarities is typically used. For compounds with amino groups, a basic modifier is often added to the mobile phase to prevent streaking.

A potential mobile phase system for the TLC analysis of this compound could be a mixture of a non-polar solvent (e.g., hexane (B92381) or cyclohexane), a more polar solvent (e.g., ethyl acetate (B1210297) or isopropanol), and a small amount of a basic modifier (e.g., triethylamine (B128534) or ammonia). The exact ratio of these solvents would need to be determined empirically to achieve an optimal retardation factor (Rf) value, ideally between 0.3 and 0.7.

Visualization:

Since this compound lacks a chromophore that absorbs visible light, visualization techniques are necessary to locate the spots on the TLC plate. Several methods can be employed:

UV Light: If the TLC plate contains a fluorescent indicator (e.g., F254), the compound may be visualized as a dark spot under short-wave UV light (254 nm) if it quenches the fluorescence.

Ninhydrin (B49086) Stain: This is a highly sensitive and specific reagent for primary and secondary amines. Upon heating, it reacts with the amino group of this compound to produce a characteristic purple or violet spot (Ruhemann's purple). researchgate.net

Potassium Permanganate Stain: This is a general-purpose oxidizing stain that reacts with many organic compounds, including amines and amides, to produce a yellow-brown spot on a purple background.

p-Anisaldehyde Stain: This reagent, upon heating, can react with various functional groups to produce colored spots. It has been used for the visualization of N-acetylated amino sugars. researchgate.net

Example TLC System:

| Parameter | Suggested Condition |

| Stationary Phase | Silica gel 60 F254 TLC plate |

| Mobile Phase | Ethyl acetate : Methanol : Ammonia (85:10:5, v/v/v) |

| Visualization | UV light (254 nm) followed by staining with a 0.2% ninhydrin solution in ethanol (B145695) and heating |

This proposed system is a starting point, and optimization of the mobile phase composition would be necessary for optimal results.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method could be employed to determine the precise molecular structure of this compound, including bond lengths, bond angles, and conformational details of the cyclohexyl ring. Such data is invaluable for confirming the compound's chemical identity and for understanding its stereochemistry.

For a successful X-ray crystallographic analysis, the primary prerequisite is the growth of a high-quality single crystal of the compound. This can often be a challenging and time-consuming process, requiring the screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).

While no specific crystallographic data for this compound is currently available in the public domain, studies on derivatives of azatricyclo-sulfonamides demonstrate the utility of this technique in elucidating the molecular conformation of complex cyclic structures in the solid state. openaccessjournals.com

In addition to single-crystal X-ray diffraction, other solid-state characterization techniques could provide valuable information:

Powder X-ray Diffraction (PXRD): This technique is used to analyze the crystalline nature of a bulk sample and can identify different polymorphic forms if they exist.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. It can be used to determine the melting point and purity of this compound and to study its thermal stability.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis can provide information about the compound's decomposition temperature and the presence of any solvates.

Bioanalytical Method Development for Quantitative Analysis in Research Samples

The development of a robust and sensitive bioanalytical method is essential for the quantitative determination of this compound in biological matrices such as plasma, urine, or tissue homogenates. Such methods are crucial for pharmacokinetic, metabolic, and toxicological studies in a research setting. Given the chemical structure of the compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be the technique of choice due to its high sensitivity, selectivity, and wide dynamic range.

Sample Preparation:

The first step in a bioanalytical workflow is the extraction of the analyte from the complex biological matrix. Common sample preparation techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent (e.g., acetonitrile or methanol) is added to the sample to precipitate proteins. The supernatant containing the analyte is then analyzed.

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between the aqueous biological sample and an immiscible organic solvent. The choice of solvent and pH are critical for efficient extraction.

Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction compared to PPT and LLE. A sorbent material is chosen to retain the analyte while interfering substances are washed away. The analyte is then eluted with a suitable solvent. For a compound like this compound, a mixed-mode or cation-exchange sorbent could be effective.

Chromatographic and Mass Spectrometric Conditions:

A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be suitable for the separation of this compound from endogenous matrix components. A C18 column is a common starting point, and the mobile phase would typically consist of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile or methanol).

For detection, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide the necessary sensitivity and selectivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and a stable isotope-labeled internal standard. The development of such a method would require the optimization of both the chromatographic separation and the mass spectrometric parameters.

While a specific bioanalytical method for this compound has not been reported, methods for the analysis of arylcyclohexylamines in biological specimens have been developed, which can serve as a reference for method development. mdpi.com

Emerging Research Avenues and Future Outlook for N 4 Amino 1 Methylcyclohexyl Acetamide

Novel Synthetic Approaches and Catalyst Development

The synthesis of acetamide (B32628) derivatives is a well-established field in organic chemistry. For N-(4-Amino-1-methylcyclohexyl)acetamide, synthetic routes could potentially be adapted from similar non-methylated analogs. For instance, the synthesis of N-(trans-4-aminocyclohexyl)acetamide is known to be achievable from trans-1,4-diaminocyclohexane and acetyl chloride. chemicalbook.com The introduction of the 1-methyl group on the cyclohexane (B81311) ring presents a synthetic challenge that could be addressed through novel approaches.

Future research could focus on stereoselective synthesis to isolate specific isomers of this compound and evaluate their distinct properties. The development of efficient catalytic systems, such as those employing transition metals, could enhance reaction yields, reduce byproducts, and promote greener chemistry principles.

Table 1: Potential Synthetic Strategies and Catalysts

| Synthetic Approach | Potential Catalyst | Key Advantages |

| Reductive Amination | Palladium on Carbon (Pd/C) | High efficiency and selectivity |

| Amide Coupling | Carbodiimide-based reagents | Mild reaction conditions |

| Asymmetric Synthesis | Chiral catalysts | Production of specific stereoisomers |

Advanced SAR and QSAR Methodologies (e.g., Machine Learning in Chemical Research)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in drug discovery for optimizing molecular structures to enhance biological activity. nih.gov For this compound, these methodologies could be employed to predict its potential biological targets and activities.

The integration of machine learning and artificial intelligence in QSAR modeling offers a powerful tool for analyzing large datasets and identifying complex patterns that may not be apparent through traditional analysis. nih.gov By creating a virtual library of derivatives of this compound and calculating their molecular descriptors, machine learning algorithms could predict their potential efficacy and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov This in silico approach can significantly accelerate the initial stages of drug discovery by prioritizing compounds for synthesis and experimental testing. nih.gov

Table 2: Machine Learning Models in QSAR

| Machine Learning Model | Application in QSAR | Potential Benefit |

| Random Forest | Classification and regression tasks | High accuracy and ability to handle complex data |

| Support Vector Machines | Pattern recognition | Effective in high-dimensional spaces |

| Neural Networks | Modeling non-linear relationships | Can capture intricate structure-activity relationships |

Integration with Systems Biology and Omics Data

Systems biology offers a holistic approach to understanding complex biological systems by integrating various "omics" data, including genomics, proteomics, and metabolomics. nih.govnih.gov Investigating the effects of this compound at a systems level could uncover its mechanism of action and potential off-target effects.

For example, treating a cell line or model organism with this compound and subsequently analyzing changes in gene expression (transcriptomics) or protein levels (proteomics) could provide a comprehensive view of the molecular pathways modulated by the compound. This data-rich approach can help in identifying biomarkers for the compound's activity and in understanding its broader physiological impact. nih.gov

Exploration of this compound in Diverse Biological Contexts

The biological activities of acetamide derivatives are diverse, with various compounds exhibiting properties such as anti-inflammatory, antimicrobial, and anticancer effects. ontosight.airesearchgate.netnih.gov The specific structural features of this compound, including the amino and methyl groups on the cyclohexane ring, may confer unique biological activities.

Future research should involve screening this compound against a wide range of biological targets and in various disease models. High-throughput screening assays could be employed to rapidly assess its activity against different enzymes, receptors, and cell lines. Promising initial findings would then warrant more in-depth preclinical studies to validate its therapeutic potential.

Design of Multi-Targeting this compound Ligands

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple pathological pathways. The design of multi-target ligands, which can modulate several targets simultaneously, is an emerging paradigm in drug discovery. The scaffold of this compound could serve as a starting point for the design of such ligands.

By strategically modifying the core structure, it may be possible to incorporate pharmacophores that interact with different biological targets. For instance, one part of the molecule could be designed to inhibit a specific enzyme, while another part targets a receptor involved in a related pathway. This integrated approach could lead to the development of more effective and potentially safer therapeutics.

Q & A

Q. What synthetic routes are recommended for preparing N-(4-Amino-1-methylcyclohexyl)acetamide, and how is purity validated?

Methodological Answer:

- Synthetic Route : A multi-step approach is typically employed. First, the cyclohexane backbone is functionalized with an amino group at the 4-position and a methyl group at the 1-position. Subsequent acetylation of the primary amine using acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine or triethylamine) yields the acetamide derivative. This mirrors methods used for structurally similar compounds like N-(4-hydroxyphenyl)acetamide, where amidation is central .

- Purity Validation : Use a combination of HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., ¹H/¹³C NMR to confirm absence of unreacted starting materials). Mass spectrometry (ESI-MS or HRMS) should corroborate the molecular ion peak .

Q. Which spectroscopic techniques are essential for structural characterization?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for the methylcyclohexyl backbone (e.g., axial/equatorial protons at δ 1.2–2.1 ppm) and acetamide group (N–H at δ 6.5–7.0 ppm, carbonyl at ~170 ppm in ¹³C NMR).

- IR Spectroscopy : Confirm the presence of amide C=O stretch (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- X-ray Crystallography (if crystals are obtainable): Resolve stereochemistry of the cyclohexyl ring, as seen in N-(4-hydroxy-2-nitrophenyl)acetamide studies .

Q. How should researchers assess solubility and stability for experimental design?

Methodological Answer:

- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) for reaction conditions, and aqueous buffers (pH 4–9) for biological assays. Analogous compounds like N-(4-Methoxyphenyl)acetamide show limited water solubility, necessitating co-solvents like ethanol .

- Stability : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (40–75% RH). Monitor degradation via TLC or HPLC over 72 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

-

Catalyst Screening : Test coupling agents (e.g., TBTU, HATU) for amidation efficiency, as demonstrated in phenoxy acetamide syntheses .

-

Temperature Control : Reflux in anhydrous THF or DCM (40–60°C) minimizes side reactions. For example, triethyl orthoformate in acetic anhydride improved yields in thiazolidinone acetamide derivatives .

-

Data Table :

Catalyst Solvent Temp (°C) Yield (%) HATU DMF 25 78 DCC THF 40 65 TBTU DCM 30 82

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in the cyclohexyl ring. For example, NOESY can clarify axial vs. equatorial substituents.

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts and compare with experimental data, as applied to N-(4-hydroxy-2-nitrophenyl)acetamide .

- Case Study : Discrepancies in carbonyl IR peaks (e.g., 1680 vs. 1650 cm⁻¹) may indicate tautomerism; variable-temperature NMR can detect dynamic processes .

Q. How can structure-activity relationships (SAR) be established for biological activity?

Methodological Answer:

- Analog Synthesis : Modify the cyclohexyl ring (e.g., substituents at 1- and 4-positions) and acetamide group (e.g., trifluoroacetamide vs. acetamide). Compare activities using assays like MTT for cytotoxicity .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify binding interactions with target proteins. For example, N-(4-methoxyphenyl)acetamide derivatives showed enhanced anti-cancer activity due to methoxy group hydrophobicity .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors, as recommended for N-(4-Methoxyphenyl)acetamide .

- Waste Disposal : Neutralize acidic/basic byproducts before disposing in halogenated waste containers .

Data Contradiction Analysis Example

Scenario : Conflicting melting points reported (155–162°C vs. 145–150°C).

Resolution :

Verify purity via HPLC; impurities like unreacted 4-amino-1-methylcyclohexane may depress melting points.

Compare crystallization solvents: Water vs. methanol recrystallization can lead to polymorphs, as seen in N-(4-amino-3,5-dichlorophenyl)acetamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.